Potassium trans-1-propenyltrifluoroborate

CAS No.: 1902198-18-8

Cat. No.: VC7907449

Molecular Formula: C3H5BF3K

Molecular Weight: 147.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1902198-18-8 |

|---|---|

| Molecular Formula | C3H5BF3K |

| Molecular Weight | 147.98 |

| IUPAC Name | potassium;trifluoro-[(E)-prop-1-enyl]boranuide |

| Standard InChI | InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+; |

| Standard InChI Key | RLDWVFWDURMTAV-SQQVDAMQSA-N |

| Isomeric SMILES | [B-](/C=C/C)(F)(F)F.[K+] |

| SMILES | [B-](C=CC)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C=CC)(F)(F)F.[K+] |

Introduction

Chemical and Structural Properties

Molecular Characteristics

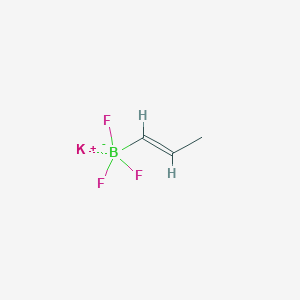

Potassium trans-1-propenyltrifluoroborate features a propenyl group () bonded to a trifluoroborate moiety (), stabilized by a potassium counterion. The trans configuration ensures spatial orientation critical for stereoselective reactions. Key properties include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 147.98 g/mol |

| Melting point | 81–85°C |

| SMILES notation | [K+].C/C=C/B-(F)F |

| InChIKey | RLDWVFWDURMTAV-SQQVDAMQSA-N |

The compound’s solid-state structure and boron hybridization () facilitate nucleophilic displacement in coupling reactions .

Synthesis and Production

Key Synthetic Intermediates

Raw materials for its production include:

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound excels in Suzuki-Miyaura reactions, forming carbon-carbon bonds between aryl halides and propenyl groups. For example, in the total synthesis of ampullosine, it couples with triflate-bearing benzodioxine derivatives under palladium catalysis to install the propenyl sidechain (Scheme 1) :

Reaction conditions (Table 1):

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| PdCl(PPh) | PPh | Toluene/HO | 70 |

| Pd(OAc) | SPhos | Dioxane | 55 |

Optimal yields (70%) are achieved using toluene/water mixtures and triphenylphosphine ligands .

Drug Delivery Systems

The compound enables the synthesis of anethole dithiolethione-NH (ADT-NH), a hydrogen sulfide () donor. ADT-NH conjugates with therapeutics to enhance cardiovascular and anti-inflammatory effects via controlled release .

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Precautions

Recommended safety measures include:

-

Use of nitrile gloves and eye protection (P280)

-

Avoidance of inhalation (P261)

-

Immediate rinsing upon eye contact (P305+P351+P338)

Storage at 2–8°C in airtight containers minimizes decomposition .

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| Sigma-Aldrich | 1 g | 327 | 97% |

| TRC | 250 mg | 65 | 95% |

| American Custom Chemicals | 5 mg | 499.73 | 95% |

Prices scale nonlinearly, with bulk purchases (5 g) costing $774 from Sigma-Aldrich .

Related Reagents

Commonly co-purchased reagents include:

-

Potassium vinyltrifluoroborate (CAS 101504-62-7)

-

-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (CAS 72287-26-4)

Recent Research Advances

Total Synthesis of Ampullosine

A 2019 study demonstrated the compound’s role in constructing the 3-methylisoquinoline core of ampullosine via a key Suzuki coupling step (Scheme 2) :

-

Triflation: Phenolic hydroxyl groups in methyl 3,5-dihydroxybenzoate are converted to triflates.

-

Cross-Coupling: Potassium trans-1-propenyltrifluoroborate installs the propenyl group under Pd catalysis.

-

Cyclization: Acid-mediated cyclization forms the isoquinoline ring.

Innovations in Catalysis

Recent optimization efforts focus on ligand design and solvent systems. For instance, substituting triphenylphosphine with SPhos ligands in dioxane/water mixtures increased yields from 55% to 62% while reducing reaction times by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume